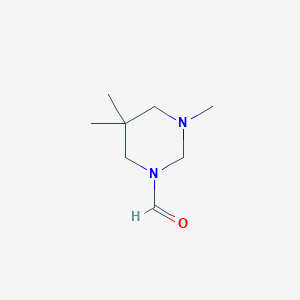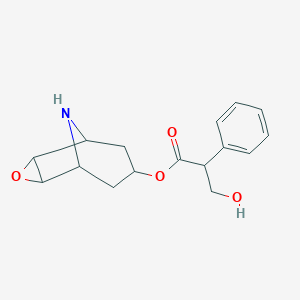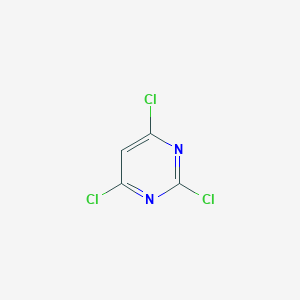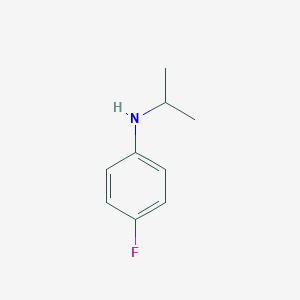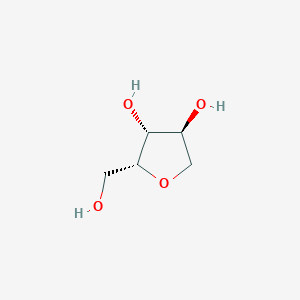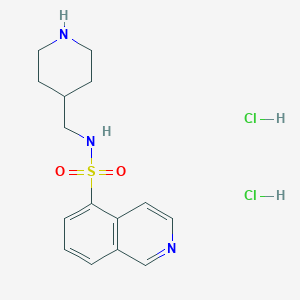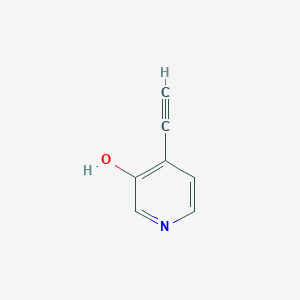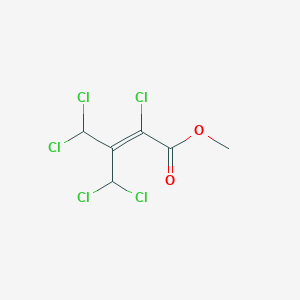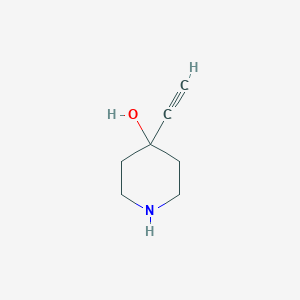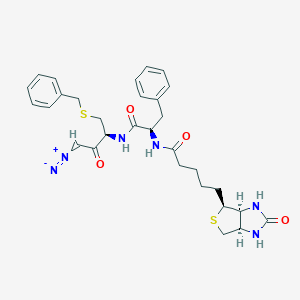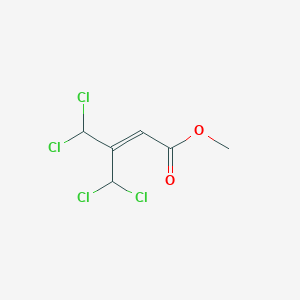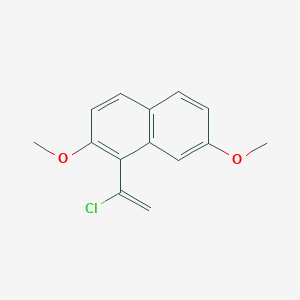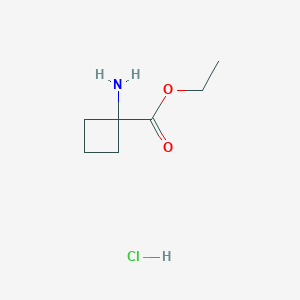![molecular formula C9H11N3O2S B138938 2-[(2-Aminophenyl)carbamothioylamino]acetic acid CAS No. 125421-22-9](/img/structure/B138938.png)
2-[(2-Aminophenyl)carbamothioylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminophenyl)carbamothioylamino]acetic acid, also known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for inflammation and pain. Unlike traditional NSAIDs, ATB-346 is designed to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the protective effects of COX-1.
Wirkmechanismus
2-[(2-Aminophenyl)carbamothioylamino]acetic acid works by selectively inhibiting COX-2, which is responsible for producing prostaglandins that cause inflammation and pain. By selectively targeting COX-2, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid is able to reduce inflammation and pain without affecting the protective effects of COX-1.
Biochemische Und Physiologische Effekte
2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to reduce inflammation and pain in preclinical models of inflammation and pain. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development and progression of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in lab experiments include its selectivity for COX-2, which allows for more targeted inhibition of inflammation and pain. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to cause fewer gastrointestinal side effects than traditional NSAIDs. However, the limitations of using 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in lab experiments include its relatively recent development and limited availability.
Zukünftige Richtungen
Future research on 2-[(2-Aminophenyl)carbamothioylamino]acetic acid could include clinical trials to evaluate its safety and efficacy in humans. Additionally, further studies could investigate the potential use of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, research could focus on improving the synthesis and availability of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid for use in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid involves the reaction of 2-aminophenylcarbamothioic acid with glycine. This reaction produces a compound that is then converted to the final product, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid, through a series of steps involving acetic anhydride and triethylamine.
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been studied extensively in preclinical models of inflammation and pain. In animal studies, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation while causing fewer gastrointestinal side effects. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to be effective in reducing inflammation in models of inflammatory bowel disease, arthritis, and chronic pain.
Eigenschaften
CAS-Nummer |
125421-22-9 |
|---|---|
Produktname |
2-[(2-Aminophenyl)carbamothioylamino]acetic acid |
Molekularformel |
C9H11N3O2S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
2-[(2-aminophenyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C9H11N3O2S/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5,10H2,(H,13,14)(H2,11,12,15) |
InChI-Schlüssel |
CZGCMOFGLOQOBE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N)NC(=NCC(=O)O)S |
SMILES |
C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O |
Andere CAS-Nummern |
125421-22-9 |
Synonyme |
2-amino-PTC-Gly N(5)-(2'-aminophenyl)-4-thioxohydantoic acid o-amino-PTC-glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
